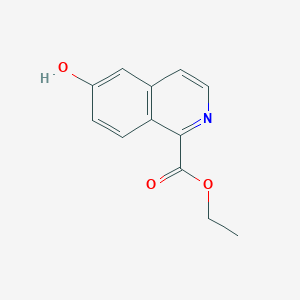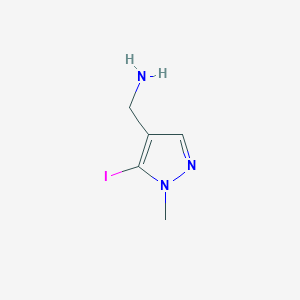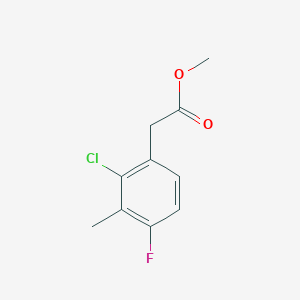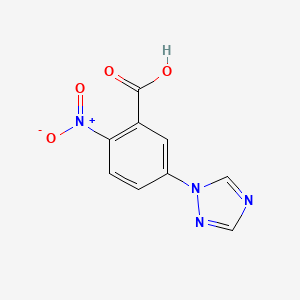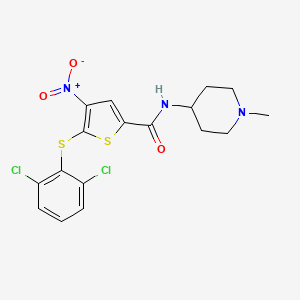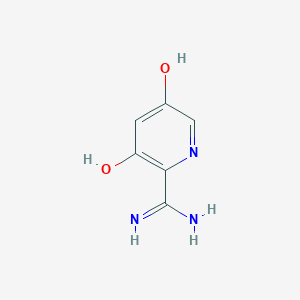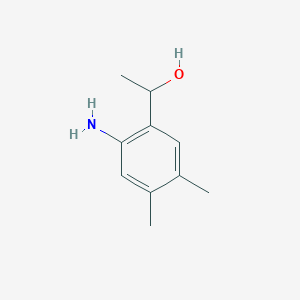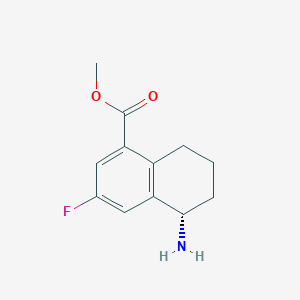
Methyl (s)-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (s)-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a naphthalene core with multiple functional groups, including an amino group, a fluoro substituent, and a carboxylate ester, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (s)-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the naphthalene core, which can be achieved through various cyclization reactions.
Functional Group Introduction: The amino and fluoro groups are introduced through selective substitution reactions. For instance, the amino group can be added via nucleophilic substitution, while the fluoro group can be introduced using electrophilic fluorination.
Esterification: The carboxylate ester is formed through esterification reactions, often using methanol and a suitable acid catalyst.
Hydrochloride Formation: Finally, the hydrochloride salt is prepared by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (s)-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl (s)-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl (s)-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino and fluoro groups play crucial roles in binding to enzymes or receptors, modulating their activity. The carboxylate ester may also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (s)-5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride
- Methyl (s)-5-amino-3-bromo-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride
- Methyl (s)-5-amino-3-iodo-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride
Uniqueness
Methyl (s)-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro substituent often enhances the compound’s stability and binding affinity to biological targets, making it a valuable molecule for research and development.
Eigenschaften
Molekularformel |
C12H14FNO2 |
|---|---|
Molekulargewicht |
223.24 g/mol |
IUPAC-Name |
methyl (5S)-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H14FNO2/c1-16-12(15)10-6-7(13)5-9-8(10)3-2-4-11(9)14/h5-6,11H,2-4,14H2,1H3/t11-/m0/s1 |
InChI-Schlüssel |
PHLYYRVFFGPBHL-NSHDSACASA-N |
Isomerische SMILES |
COC(=O)C1=CC(=CC2=C1CCC[C@@H]2N)F |
Kanonische SMILES |
COC(=O)C1=CC(=CC2=C1CCCC2N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl 2-(thieno[2,3-d]pyrimidin-4-ylthio)acetate](/img/structure/B12970525.png)
